tetrahydro-2-thioxo-4(1H)-Pyrimidinone

Description

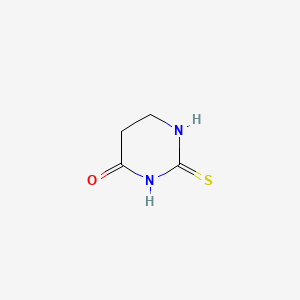

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-diazinan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTRBTSBTPEKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873571 | |

| Record name | Dihydro-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5366-11-0 | |

| Record name | Dihydro-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydro 2 Thioxo 4 1h Pyrimidinone and Analogues

Classical Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The synthesis of tetrahydro-2-thioxo-4(1H)-pyrimidinone and its analogues has been significantly influenced by these classical protocols.

Biginelli Reaction Variations for Pyrimidinone and Thione Formation

The Biginelli reaction, a cornerstone of pyrimidinone synthesis, traditionally involves the acid-catalyzed three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea. youtube.com To obtain the corresponding 2-thioxo derivatives, thiourea (B124793) is employed in place of urea. nih.gov This reaction has been extensively studied and modified to improve yields, shorten reaction times, and broaden the substrate scope. researchgate.netnih.gov

The classical Biginelli approach, however, can be limited by low yields, especially with certain substituted aromatic and aliphatic aldehydes. nih.gov This has spurred the development of numerous variations. Catalysts play a crucial role in these modifications, with a wide array of options including Brønsted and Lewis acids, heterogeneous catalysts, and organocatalysts being utilized to enhance reaction efficiency. researchgate.net For instance, the use of catalysts can lead to significantly higher yields, often exceeding 60-87%. researchgate.net

A notable variation involves a two-step process where chalcones, formed from the Claisen-Schmidt condensation of acetophenones with benzaldehydes, are subsequently reacted with thiourea in the presence of a base like ethanolic potassium hydroxide (B78521) to yield 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. nih.gov Another modification, the Atwal modification, utilizes O,S-substituted isoureas and a preformed unsaturated carbonyl compound in a basic medium to improve the efficiency of the synthesis, particularly with sterically hindered aldehydes. nih.gov

The versatility of the Biginelli reaction is further demonstrated by the use of different starting components. For example, replacing the β-keto ester with cyclic diketones like dimedone or indane-1,3-dione leads to the formation of fused tricyclic 3,4-dihydropyrimidine-2-thione derivatives. nih.gov The reaction can also be performed under solvent-free conditions, for example by grinding the reactants together, which aligns with green chemistry principles. mdpi.comsemanticscholar.org

Table 1: Examples of Biginelli Reaction Variations for this compound Analogues

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehydes | Ethyl Acetoacetate | Thiourea | Acid catalyst | 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | nih.gov |

| Benzaldehydes | 2,4-Dichloro-5-fluoroacetophenone (forms chalcone (B49325) first) | Thiourea | Ethanolic KOH | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-thiones | nih.gov |

| Substituted Benzaldehydes | Indane-1,3-dione | Thiourea | Three-component reaction | Tricyclic 3,4-dihydropyrimidine-2-thione derivatives | nih.gov |

| Aromatic Aldehydes | N-phenylacetoacetamide | Thiourea | Cupric chloride, conc. HCl (grindstone method) | Dihydropyrimidinones | mdpi.comsemanticscholar.org |

Condensation Reactions with Diverse Precursors

One such approach involves the condensation of chalcones with 2-thiobarbituric acids, which yields 5,7-diaryl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidines. clockss.org This reaction expands the structural diversity of the resulting pyrimidinone core by incorporating a pyran ring.

Another strategy employs a one-pot, three-component reaction of Meldrum's acid, arylaldehydes, and acetylthiourea in the presence of p-toluenesulfonic acid as a catalyst. researchgate.net This method leads to the formation of new 4-aryl-2-thioxo-3,4-dihydropyrimidines. researchgate.net The use of Meldrum's acid as the active methylene (B1212753) component is a key feature of this variation.

Furthermore, the synthesis of pyrimido[4,5-d]pyrimidinone derivatives can be achieved through a three-component tandem annulation of arylglyoxalmonohydrates with 1,3-dimethylbarbituric acid and thiourea, catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov The reaction of ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with bromomalononitrile is another example, leading to the formation of thiazolopyrimidine derivatives. nih.gov

Advanced Synthetic Approaches and Techniques

In recent years, the quest for more efficient, environmentally friendly, and rapid synthetic methods has led to the adoption of advanced techniques in the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The Biginelli condensation, in particular, has been shown to be highly amenable to microwave irradiation, as aldehydes, dicarbonyl compounds, and urea/thiourea are excellent absorbers of microwave energy. chemrxiv.org

Microwave irradiation has been successfully applied to the synthesis of various pyrimidinone derivatives. For instance, the synthesis of bis(dihydropyrimidinone)benzenes has been achieved in high yields (>85%) and short reaction times (4–6 minutes) using microwave irradiation with chlorotrimethylsilane (B32843) (TMSCl) as a catalyst. nih.gov Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives through a multi-component reaction has been accomplished in good yields (90%–93%) within 5 minutes under microwave irradiation. capes.gov.br

The efficiency of microwave-assisted synthesis is further enhanced when combined with solvent-free conditions or the use of solid supports like alumina (B75360), which acts as an energy transfer medium. researchgate.net This approach not only reduces reaction times from minutes to seconds but also improves yields and minimizes the use of hazardous solvents. researchgate.net The application of microwave irradiation can result in significantly higher yields (89-98%) compared to conventional heating (15-25%) under optimized conditions. chemrxiv.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of bis(dihydropyrimidinone)benzenes | Longer reaction times, lower yields | 4–6 min, >85% | nih.gov |

| Synthesis of pyrido[2,3-d]pyrimidine derivatives | Longer reaction times, lower yields | 5 min, 90%–93% | capes.gov.br |

| Biginelli condensation with acid-functionalized mesoporous polymer | - | Short time, 89-98% | chemrxiv.org |

| Synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives on alumina support | Minutes, lower yield | Seconds, improved yield | researchgate.net |

Ionic Liquid Phase Organic Synthesis (IoLiPOS) Methodology

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. The Ionic Liquid Phase Organic Synthesis (IoLiPOS) methodology utilizes ionic liquids as soluble supports for organic synthesis. researchgate.netresearchgate.netnih.gov

A specific IoLiPOS has been developed for the preparation of 2-thioxo tetrahydropyrimidin-4(1H)-ones. researchgate.net This multi-step process involves attaching a starting material to a poly(ethyleneglycol)-ionic liquid phase (PEGn-ILP), followed by a series of reactions including Michael addition and addition of an alkyl isothiocyanate. The final cyclization and cleavage from the ionic liquid support is achieved under microwave irradiation in a solventless condition, yielding the desired product in high purity. researchgate.net The use of ionic liquids as catalysts, such as L-proline nitrate, has also been shown to be effective in the one-pot, three-component synthesis of pyrimidinone derivatives, with reactions proceeding efficiently at room temperature. japsonline.comresearchgate.netui.ac.id Brønsted acidic ionic liquids have also been employed as reusable catalysts under solvent-free conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidinone derivatives. youtube.comnih.gov Key aspects of this approach include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. youtube.com

The development of solvent-free reaction conditions, often in conjunction with microwave irradiation or grinding techniques, is a significant step towards greener synthesis. mdpi.comsemanticscholar.orgmdpi.com The use of natural and reusable catalysts, such as granite and quartz, in the Biginelli reaction also aligns with green chemistry principles. nih.gov These catalysts are inexpensive and can be easily separated from the reaction mixture for reuse. nih.gov

Furthermore, the use of ionic liquids as recyclable catalysts and reaction media contributes to the greenness of the synthesis. japsonline.comresearchgate.netui.ac.idresearchgate.net The development of one-pot, multicomponent reactions is inherently a green approach as it reduces the number of synthetic steps, minimizes waste, and saves time and energy. researchgate.netresearchgate.net The quest for greener synthetic routes continues to drive innovation in the synthesis of this compound and its analogues, aiming for processes that are not only efficient but also environmentally benign.

Derivatization and Functionalization Strategies of the Pyrimidinone Core

The pyrimidinone core is amenable to a variety of chemical transformations that enable the introduction of diverse functional groups and the construction of more complex molecular architectures. These strategies are broadly categorized into the introduction of substituents, the formation of fused ring systems through annulation, and transformations involving oxidation and rearrangement.

The strategic introduction of substituents onto the pyrimidinone ring is a fundamental approach to modifying its properties. Halogenation, for instance, provides a reactive handle for further functionalization. The pyrimidine (B1678525) ring can be halogenated to introduce chloro, bromo, or iodo groups, which can then be subjected to nucleophilic substitution reactions. This allows for the attachment of various moieties, including amines and alkoxides, thereby expanding the chemical diversity of the resulting derivatives. nih.gov

Beyond halogenation, other reagents can be employed to directly introduce a wide range of substituents. For example, alkylation at the nitrogen or sulfur atoms is a common strategy. Starting from 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, both mono- and dialkyl derivatives can be synthesized. nih.gov These alkylation reactions typically proceed by treating the pyrimidinone with an alkyl halide in the presence of a base.

Furthermore, the pyrimidine core can serve as a directing group for C-H functionalization, enabling the introduction of aryl groups at specific positions. nih.gov This modern synthetic approach allows for the direct formation of carbon-carbon bonds, offering an efficient route to novel analogues.

Table 1: Examples of Reagents for Substituent Introduction

| Reagent Class | Specific Example | Type of Functionalization |

| Halogenating Agents | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | Halogenation |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide) | N- and S-alkylation |

| Arylating Agents | Arylboronic acids (in Suzuki coupling) | C-C bond formation |

| Acylating Agents | Acid chlorides, Anhydrides | N- and O-acylation |

Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidinone core, are a powerful tool for creating complex heterocyclic systems. These fused-ring structures often exhibit unique chemical and biological properties.

Pyrido[2,3-d]pyrimidines: These fused systems can be synthesized through various strategies. One common approach involves the reaction of 6-aminouracil (B15529) or its thio-analogue with α,β-unsaturated carbonyl compounds or their equivalents. nih.gov For instance, the reaction of 6-amino-2-thiouracil (B86922) with malononitrile (B47326) and aldehydes in the presence of a catalyst like nanocrystalline MgO can produce pyrido[2,3-d]pyrimidine derivatives in high yields. nih.gov Another method involves the Michael addition of a pyrimidinone derivative to an acrylate, followed by intramolecular cyclization. nih.gov

Thiazolo[3,2-a]pyrimidines: The synthesis of this class of fused heterocycles often starts from 3,4-dihydropyrimidinethiones. nih.gov A Hantzsch-type condensation of these dihydropyrimidines with α-haloketones, such as phenacyl bromides, leads to the formation of the thiazolo[3,2-a]pyrimidine skeleton. nih.govbiointerfaceresearch.com This reaction proceeds via initial S-alkylation followed by an intramolecular cyclization and dehydration. The reaction is often carried out under reflux conditions in a suitable solvent like ethanol. nih.gov Polyphosphoric acid can also be used to facilitate the cyclodehydration step. nih.gov

Thiazinones: The synthesis of thiazinone-fused pyrimidines can be achieved through various cyclization strategies. For example, the reaction of hydrazino derivatives of pyrimidinones (B12756618) with chloroacetyl chloride can lead to the formation of pyrimidotriazinones. nih.gov

A general method for the annulation of tetrahydro-2-pyrimidinone involves a solventless three-component reaction with α-iodo ketones and elemental iodine. conestogac.on.ca This approach provides a direct route to annulated heterocyclic derivatives. conestogac.on.ca

Table 2: Examples of Annulation Reactions for Fused Ring Systems

| Fused Ring System | Starting Pyrimidinone Derivative | Key Reagents/Conditions |

| Pyrido[2,3-d]pyrimidine | 6-Amino-2-thiouracil | Malononitrile, Aldehydes, Nanocrystalline MgO nih.gov |

| Thiazolo[3,2-a]pyrimidine | 3,4-Dihydropyrimidinethione | Phenacyl bromides, Ethanol (reflux) nih.gov |

| Pyrimidotriazinone | Hydrazinopyrimidinone | Chloroacetyl chloride nih.gov |

Oxidation reactions of this compound derivatives can lead to various products depending on the oxidant and reaction conditions. For instance, oxidative cyclization of certain thiosemicarbazide (B42300) derivatives of pyrimidinones can be achieved using a basic medium to form triazolo-fused systems. juniperpublishers.com

Reductive desulfurization of 2-thioxo-pyrano[2,3-d]pyrimidines using reagents like nickel boride can lead to the corresponding 3,4-dihydro-4-oxo-5H-pyrano[2,3-d]pyrimidines. clockss.org This reaction effectively removes the sulfur atom from the thiourea moiety. clockss.org

Rearrangement reactions can also play a role in the functionalization of the pyrimidinone core. While less common, skeletal editing of the pyrimidine ring itself has been reported, allowing for transformations such as the conversion of pyrimidines into pyrazoles. nih.gov This type of transformation involves a formal carbon deletion and proceeds through a hydrazine-mediated skeletal remodeling. nih.gov

Structural Elucidation and Conformational Analysis of Tetrahydro 2 Thioxo 4 1h Pyrimidinone Systems

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is required to unambiguously determine the complex structure of tetrahydro-2-thioxo-4(1H)-pyrimidinone. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. For this compound, a detailed analysis of various NMR experiments is crucial for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound is expected to show distinct signals for the protons at positions 5 and 6, as well as for the two N-H protons. The methylene (B1212753) protons at C5 and C6 would likely appear as coupled multiplets. In derivatives such as 6-aryl-dihydrouracils, the benzylic proton at C6 typically appears as a triplet, and the C5 methylene protons present as a multiplet mdpi.com. The N-H protons are expected to be broad singlets and their chemical shifts can be influenced by solvent and concentration mdpi.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C4) and the thiocarbonyl carbon (C2) are expected to be the most downfield-shifted signals. For comparison, in 2-thiouracil (B1096), the C2 (thiocarbonyl) resonates at approximately 175.5 ppm and the C4 (carbonyl) at 162.0 ppm researchgate.net. The methylene carbons (C5 and C6) would appear at higher field. In 6-aryl-dihydrouracils, the C2, C4, C5, and C6 carbons show characteristic shifts that aid in structural confirmation mdpi.com.

DEPT and 2D-HMQC/HMBC: Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the unambiguous assignment of the entire molecular skeleton researchgate.netmdpi.com. For instance, HMBC would show correlations between the C4 carbonyl carbon and the protons on C5 and N3-H.

NOE Difference Spectroscopy: Nuclear Overhauser Effect (NOE) difference spectroscopy can provide information about the spatial proximity of protons, which is crucial for determining the conformation of the six-membered ring. Irradiation of one proton and observing the enhancement of a nearby proton's signal confirms their close spatial relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data from related compounds like dihydrouracil (B119008) and 2-thiouracil. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 7.5 - 8.5 (broad s) | - |

| C2 | - | ~175 |

| N3-H | 9.5 - 10.5 (broad s) | - |

| C4 | - | ~170 |

| C5-H₂ | 2.6 - 2.9 (m) | ~38 |

| C6-H₂ | 3.4 - 3.7 (m) | ~50 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. A strong band for the C=O (amide) stretching vibration is expected around 1650-1700 cm⁻¹. The C=S (thioamide) stretching vibration is generally weaker and appears in the region of 1200-1050 cm⁻¹. In substituted dihydrouracils, characteristic peaks for N-H, C=O, and other functional groups are readily identified mdpi.com. For instance, 6-(4'-ethoxy-3'-methoxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dione shows strong bands at 3233 cm⁻¹ (N-H) and 1699 cm⁻¹ (C=O) mdpi.com.

High-Resolution Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the pyrimidine (B1678525) ring, providing further structural evidence. For example, the mass spectrum of the related 2-thiouracil shows a prominent molecular ion peak nist.gov.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1700 |

| C=S Stretch (Thioamide) | 1200 - 1050 |

| C-N Stretch | 1400 - 1200 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystal structure would reveal the precise geometry of the six-membered ring. It is expected to adopt a non-planar conformation, likely a distorted boat or chair form, to minimize steric strain. The crystal structure of the related compound 2-thiouracil has been determined, showing an essentially planar molecule existing in the lactam-thione form capes.gov.br. The C=S bond length was found to be 1.683(3) Å and the C=O bond length was 1.227(4) Å capes.gov.br. The crystal structure of dihydrouracil has also been analyzed, revealing a non-planar ring conformation chemicalbook.comsigmaaldrich.com. These studies show extensive intermolecular hydrogen bonding networks, which would also be expected to be a dominant feature in the crystal packing of this compound, involving the N-H protons as donors and the carbonyl oxygen and thiocarbonyl sulfur atoms as acceptors.

Tautomeric Forms and Their Equilibrium in Solution and Solid State

This compound can exist in several tautomeric forms due to the migration of protons between the nitrogen, oxygen, and sulfur atoms. The principal tautomeric equilibrium involves the keto-enol and thione-thiol forms.

The main tautomeric forms are the diketo-thione form (A), the enol-thione form (B), the keto-thiol form (C), and the enol-thiol form (D). Theoretical studies on the related 2-thiouracil have shown that the diketo-thione form is the most stable tautomer in both the gas phase and in solution nih.govacs.org. The relative stability of the tautomers is influenced by factors such as aromaticity (in unsaturated analogs), intramolecular hydrogen bonding, and solvent polarity sigmaaldrich.com. In polar solvents, tautomers with stronger hydrogen bonding capabilities are often favored.

In the solid state, one tautomeric form usually predominates, as observed in the crystal structure of 2-thiouracil which exists as the lactam-thione tautomer capes.gov.br. The specific tautomer present in the solid state is stabilized by the crystal lattice energy and intermolecular interactions. In solution, a dynamic equilibrium between different tautomers may exist. The position of this equilibrium can be studied using NMR spectroscopy by observing the chemical shifts and by integrating the signals corresponding to the different tautomeric forms. For 2-thiouracil and its derivatives, the tautomeric equilibria have been investigated using techniques like UV-photoelectron spectroscopy sigmaaldrich.com.

Theoretical and Computational Chemistry Investigations of Tetrahydro 2 Thioxo 4 1h Pyrimidinone

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. For derivatives of 2-thiouracil (B1096), DFT calculations, often employing the B3LYP functional, have been instrumental in elucidating their molecular structure and electronic properties. nih.govaminer.org

The substitution of an oxygen atom with a sulfur atom, as seen in the thioxo group of tetrahydro-2-thioxo-4(1H)-pyrimidinone, significantly influences the molecule's geometry. This substitution leads to a notable increase in the C=S bond length to approximately 1.65 Å compared to a C=O bond length of about 1.23 Å. nih.gov This, in turn, causes a slight shortening of the adjacent N1-C2 and C2-N3 bonds. nih.gov

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key determinants of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In the context of thiaozole derivatives, which share structural similarities, these quantum chemical parameters are used to predict their activities. arabjchem.org For 2-thiouracil and its isomer 4-thiouracil (B160184), the ionization potential has been determined to be around 8.73 eV, providing insight into the energy required to remove an electron from the HOMO. acs.org

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

This table presents a conceptual framework. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For thiouracil derivatives, MEP analysis reveals that the regions of most negative potential are typically located around the oxygen and sulfur atoms, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen atoms of the pyrimidine (B1678525) ring represent areas of positive potential, making them hydrogen bond donors. In a study of a thioxo pyrimidine-5-carboxylate derivative, the Mulliken charge distribution and MEP surface were calculated to understand the reactive sites of the molecule. acs.org These analyses are crucial for understanding how the molecule will interact with its biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Derivatives of 2-thiouracil have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, novel 2-thiouracil-5-sulfonamide derivatives have been docked into the active site of Cyclin-Dependent Kinase 2A (CDK2A) to rationalize their anticancer activity. nih.govnih.gov Similarly, docking studies of 2-thiouracil against pathogens like Bacillus subtilis, Escherichia coli, and Candida albicans have been performed to investigate its antimicrobial potential. nih.gov In another study, thiourea (B124793) derivatives were docked into the active pockets of E. coli DNA gyrase B and Topoisomerase IV to explore their binding conformations as potential antimicrobial agents. mdpi.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a thioxo pyrimidine-5-carboxylate derivative, docking studies were performed to investigate its antioxidant and thrombolytic activities. acs.org

| Parameter | Description |

| Binding Affinity (e.g., kcal/mol) | The strength of the interaction between the ligand and the target protein. |

| Hydrogen Bonds | Key electrostatic interactions that stabilize the binding pose. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. |

| RMSD (Root Mean Square Deviation) | A measure of the similarity between the docked pose and a reference (e.g., crystallographic) pose. |

This table provides a general overview of parameters assessed in molecular docking studies.

Molecular Dynamics (MD) Studies for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational changes and the stability of the complex over time. MD simulations are crucial for understanding the flexibility of both the ligand and the protein and for obtaining a more accurate estimation of the binding free energy.

MD simulations have been employed to study the fragmentation dynamics of 2-thiouracil and 4-thiouracil cations, providing insights into their behavior upon photoionization. acs.org In the context of drug design, MD simulations can be used to assess the stability of the interactions predicted by molecular docking. For example, a study on thiazole (B1198619) Schiff base derivatives included MD simulations to confirm that the docked compounds remained in the binding site of the target receptors throughout the simulation. nih.gov Such studies provide a more robust validation of the potential of a compound as a therapeutic agent.

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness (e.g., ADME)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an essential part of the early-stage drug discovery process, as it allows for the identification of compounds with potentially poor pharmacokinetic profiles before significant resources are invested.

Various computational models and online tools, such as SwissADME and admetSAR, are available for the prediction of ADMET (ADME and Toxicity) properties. youtube.com These tools can predict a wide range of parameters, including lipophilicity (LogP), water solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. Studies on dihydropyrimidinone derivatives have utilized such tools to predict their pharmacokinetic and drug-likeness properties, often assessing compliance with rules like Lipinski's Rule of Five. nih.gov For thiazole Schiff base derivatives, in silico ADMET prediction studies have been used to validate their oral bioavailability. nih.gov

| Property | Description | Desired Range for Drug-Likeness |

| Molecular Weight | The mass of the molecule. | < 500 Da |

| LogP | A measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | A descriptor related to oral bioavailability. | < 140 Ų |

This table is based on Lipinski's Rule of Five and other common drug-likeness filters.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in deriving these relationships. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For derivatives of 2-thiouracil, SAR studies have been conducted to understand the impact of different substituents on their biological activities. For example, the antioxidant activity of 2-thiouracil-5-sulfonamide derivatives was found to depend on the nature of the heterocyclic pharmacophore and the substituents on the aromatic ring. mdpi.com In another study, the antimicrobial activity of 2-thiouracil derivatives was shown to be influenced by substitution at the 5-position of the thiouracil nucleus. researchgate.net Computational SAR can guide the design of new, more potent analogs by identifying which structural modifications are likely to enhance the desired activity. For instance, a QSAR study on tetrahydro-2H-isoindole derivatives as COX-2 inhibitors helped in determining the structural fragments that strengthen or weaken the inhibitory activity. mdpi.com

Mechanistic Insights into Biological Activities of Tetrahydro 2 Thioxo 4 1h Pyrimidinone Derivatives

Enzyme and Protein Inhibition Mechanisms

Tetrahydro-2-thioxo-4(1H)-pyrimidinone derivatives have been identified as potent inhibitors of various enzymes and proteins that are critical for cell function and survival. Their inhibitory action is often the basis for their therapeutic potential.

PIM-1 Kinase Inhibition

The PIM kinase family (PIM-1, PIM-2, and PIM-3) consists of constitutively active serine/threonine kinases that are key regulators of cell cycle progression, proliferation, and apoptosis. nih.gov Overexpressed in many cancers, PIM kinases are a validated target for anticancer therapies. nih.gov Certain derivatives, such as those based on a pyridothienopyrimidin-4-one scaffold, have shown significant PIM-1 inhibitory activity. nih.govnih.gov These compounds function as ATP-competitive inhibitors, binding to the active site of the kinase. nih.gov

Structure-activity relationship (SAR) studies reveal that modifications to the pyrimidinone core can drastically alter inhibitory potency. For instance, within a series of 2-(2-substituted phenyl)pyridothienopyrimidinones, the 2-hydroxyphenyl derivative showed high activity, while reducing the aromaticity of the pyrimidine (B1678525) ring in a related dihydro series led to even more potent PIM-1 inhibitors. nih.gov Specifically, the 2-(2-chlorophenyl)-2,3-dihydro derivative was identified as a highly potent inhibitor. nih.govnih.gov Another class, 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hybrids with S-arylamide, has also been developed as effective PIM-1 inhibitors. nih.govrsc.org The most active of these compounds were found to significantly reduce ATPase activity, suggesting a mechanism that could help overcome multidrug resistance by limiting drug efflux. nih.gov

| Derivative Class | Specific Compound Example | Target | IC₅₀ (µM) | Reference |

| Pyridothienopyrimidin-4-one | 2-(2-chlorophenyl)-2,3-dihydro derivative (7a) | PIM-1 Kinase | 1.18 | nih.govnih.gov |

| Pyridothienopyrimidin-4-one | 2-(2-hydroxyphenyl) derivative (6c) | PIM-1 Kinase | 4.62 | nih.govnih.gov |

| Pyridothienopyrimidin-4-one | 2-(4-chlorophenyl)-2,3-dihydro derivative (7c) | PIM-1 Kinase | 1.38 | nih.govnih.gov |

| 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrids | 4-chlorophenyl with 4-fluorophenyl acetamide (B32628) (8c) | PIM-1 Kinase | 0.011 | nih.gov |

| 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrids | methoxyphenyl with 3-fluorophenyl acetamide (8g) | PIM-1 Kinase | 0.013 | nih.gov |

Kinesin Eg5 Inhibition

Kinesin Eg5 is a motor protein essential for forming and maintaining the bipolar mitotic spindle during cell division. mit.edunih.gov Its inhibition prevents centrosome separation, leading to the formation of a monoastral spindle, which activates the spindle assembly checkpoint, arrests the cell in mitosis, and ultimately induces apoptosis. mit.edunih.gov This makes Eg5 an attractive target for cancer therapy. mit.edu

Derivatives of 3,4-dihydropyrimidin-2(1H)-one (or thione), known as DHPMs, are a well-established class of Eg5 inhibitors. mit.edunih.gov The prototype of this class is monastrol. mdpi.com The mechanism of action involves allosteric binding to Eg5, creating a ternary complex between the enzyme, the inhibitor, and ADP. mdpi.com Studies on various DHPM derivatives have demonstrated their ability to interfere with mitotic spindle assembly in breast cancer cell lines, leading to cell cycle arrest and apoptosis. nih.govnih.gov This targeted action against a protein involved exclusively in proliferation makes these compounds selective for tumor cells. nih.govnih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.govresearchgate.net THF and its derivatives are essential cofactors for the synthesis of thymidylate, purine (B94841) nucleotides, and certain amino acids. nih.gov Consequently, inhibiting DHFR depletes the cellular pool of THF, which disrupts DNA synthesis and halts cell growth. nih.gov

Certain thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as potent inhibitors of DHFR. nih.gov These compounds act as folate analogues, competitively binding to the enzyme's active site. nih.gov For potent DHFR inhibition, a 2,4-diamino-substituted pyrimidine ring is generally considered important. nih.gov However, research has shown that 2-amino-4-oxo-thieno[2,3-d]pyrimidines can act as dual inhibitors, targeting both DHFR and thymidylate synthase (TS). nih.gov For example, a 6-ethyl substituted thieno[2,3-d]pyrimidine derivative was found to be an excellent dual inhibitor of human TS and human DHFR, with inhibitory concentrations in the nanomolar range. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) | Human DHFR | 19 | nih.gov |

| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) | Human TS | 54 | nih.gov |

Soluble epoxide hydrolase (sEH) is an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties, into their less active dihydroxyeicosatrienoic acids (DHETs). rsc.orgnih.gov Inhibition of sEH increases the bioavailability of EETs, making sEH a therapeutic target for managing hypertension and inflammation. rsc.orgnih.gov

A series of amide derivatives featuring a dihydropyrimidinone ring have been developed as novel sEH inhibitors. rsc.org These compounds were designed to mimic the hydrogen bonding interactions of established urea-based inhibitors. Molecular docking studies revealed that these dihydropyrimidinone derivatives fit properly into the active site of sEH, forming key hydrogen bonds with catalytic residues such as Tyr383, Tyr466, and Asp335. rsc.org Many of the synthesized compounds displayed considerable in vitro sEH inhibitory activity. rsc.org

Thymidylate kinase (TMK) is an essential enzyme in the DNA synthesis pathway, responsible for phosphorylating deoxythymidine monophosphate (dTMP) to form deoxythymidine diphosphate (B83284) (dTDP), using ATP as the phosphate (B84403) donor. nih.gov Because it is critical for DNA replication, TMK is a target for antimicrobial and anticancer agents.

Inhibitors of TMK have been developed, particularly for targeting pathogens like Mycobacterium tuberculosis. nih.gov While many inhibitors are nucleoside analogs, non-nucleoside inhibitors have also been explored. One such inhibitor, identified as TKI1, features a pyrimidine-2,4(1H,3H)-dione core, which is structurally related to the this compound scaffold. nih.gov This highlights the potential for pyrimidine-based structures to effectively inhibit this key enzyme in nucleotide metabolism. nih.gov

Interference with Nucleic Acid Synthesis and Cellular Processes

The inhibition of the enzymes detailed above leads to significant interference with fundamental cellular processes, most notably nucleic acid synthesis and cell division.

Disruption of DNA Precursors: The inhibition of dihydrofolate reductase directly blocks the de novo synthesis of purines and thymidylate, starving the cell of the necessary building blocks for DNA replication. researchgate.netnih.gov Similarly, the inhibition of thymidylate kinase halts the phosphorylation cascade required to produce deoxythymidine triphosphate (dTTP), another essential precursor for DNA synthesis. nih.gov

Mitotic Arrest: By inhibiting the kinesin motor protein Eg5, this compound derivatives prevent the proper formation of the mitotic spindle. mit.edunih.gov This triggers the spindle assembly checkpoint, arresting cells in the M-phase of the cell cycle and ultimately leading to apoptotic cell death. mit.edunih.gov

Cell Cycle and Apoptosis Regulation: Inhibition of PIM-1 kinase by these derivatives disrupts its role in regulating cell cycle progression and survival. nih.gov Studies have shown that potent PIM-1 inhibitors can induce apoptosis and cause cell cycle arrest, often at the G2/M phase, further contributing to their anti-proliferative effects. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Inhibition of Lipid Peroxidation, Reactive Oxygen Species Reduction)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. ceon.rsnih.govijpsonline.com this compound derivatives have demonstrated significant antioxidant properties through various mechanisms.

Free Radical Scavenging: Many pyrimidine derivatives are effective scavengers of free radicals. nih.gov The antioxidant potential is often attributed to the presence of a labile hydrogen atom and a conjugated system that can stabilize the resulting radical. nih.gov Derivatives have been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and hydrogen peroxide (H₂O₂). ijpsonline.comnih.gov For example, a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters were evaluated, with the most potent compound showing an IC₅₀ of 0.6 mg/ml in a DPPH scavenging assay. nih.gov

Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell damage. Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit this process. ceon.rs In one study, two compounds containing a 2-substituted pyridin-2-yl thieno[2,3-d]pyrimidine core exhibited notable inhibition of lipid peroxidation, with IC₅₀ values of 90 µM and 165 µM. ceon.rs

| Compound/Class | Antioxidant Assay | Result (IC₅₀) | Reference |

| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester (3c) | DPPH Scavenging | 0.6 mg/ml | nih.gov |

| 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo nih.govceon.rsthieno[2,3-d]pyrimidin-4-amine (11) | Lipid Peroxidation Inhibition | 90 µM | ceon.rs |

| 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo nih.govceon.rsthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione (17) | Lipid Peroxidation Inhibition | 165 µM | ceon.rs |

Antimicrobial Action Mechanisms (e.g., Antibacterial and Antifungal Activity through Interference with Pathogen Survival and Proliferation)

Derivatives of this compound, particularly their thieno[2,3-d]pyrimidine analogues, exhibit a range of antimicrobial activities by targeting essential microbial processes. mdpi.com These compounds interfere with vital cellular functions, which can lead to the inhibition of growth or the death of various microorganisms. mdpi.com The mechanisms are diverse and target different fundamental pathways for bacterial and fungal survival and proliferation.

A significant antibacterial mechanism identified for thieno[2,3-d]pyrimidine derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.compensoft.net TrmD is an essential enzyme for bacteria, playing a crucial role in the modification of tRNA, which is necessary for accurate protein synthesis. The inhibition of this enzyme disrupts ribosomal function and protein production, ultimately halting bacterial growth. mdpi.com Molecular docking studies have shown a high affinity of certain thienopyrimidine derivatives for the TrmD active site, suggesting this as a primary mode of action against bacteria like P. aeruginosa. mdpi.compensoft.net

Another key mechanism is the inhibition of the cytochrome B subunit of the cytochrome bc1 complex (QcrB). mdpi.com This action blocks the process of oxidative phosphorylation, a critical pathway for energy production in the form of ATP. By disrupting the electron transport chain, these compounds effectively starve the bacterial cells of energy, leading to cell death. mdpi.comucl.ac.uk

In terms of antifungal activity, these derivatives primarily function by compromising the integrity of the fungal cell membrane. mdpi.com The unique structures of thienopyrimidines allow them to target specific fungal enzymes essential for maintaining the cell membrane. mdpi.com This disruption leads to the leakage of cellular contents and ultimately results in fungal cell death. mdpi.com Some aminothioxanthone derivatives, which are structurally related, have been shown to act on the cellular membrane of Candida albicans without binding to ergosterol. mdpi.com Furthermore, certain compounds have demonstrated the ability to inhibit important fungal virulence factors, such as the dimorphic transition from yeast to hyphal form and the formation of biofilms, which are often associated with pathogenicity and drug resistance. mdpi.com

The following table summarizes the observed antimicrobial action mechanisms for derivatives related to this compound.

| Mechanism of Action | Target Organism Type | Specific Target | Effect | Relevant Derivative Class | Citations |

| Inhibition of Protein Synthesis | Bacteria | tRNA (Guanine37-N1)-methyltransferase (TrmD) | Disrupts tRNA modification, leading to faulty protein synthesis and growth arrest. | Thieno[2,3-d]pyrimidines | mdpi.com, pensoft.net |

| Blockade of Cellular Respiration | Bacteria | Cytochrome bc1 complex (QcrB) | Inhibits oxidative phosphorylation, blocking ATP production and causing cell death. | Thieno[2,3-d]pyrimidines | mdpi.com, ucl.ac.uk |

| Disruption of Cell Membrane | Fungi | Fungal-specific enzymes | Compromises cell membrane integrity, leading to cell lysis. | Thienopyrimidines | mdpi.com |

| Inhibition of Virulence Factors | Fungi (C. albicans) | Dimorphic transition and biofilm formation pathways | Prevents the switch to pathogenic hyphal form and inhibits biofilm development. | Aminothioxanthones | mdpi.com |

Antitubercular Action Mechanisms against Mycobacterium tuberculosis Strains

The search for novel treatments for tuberculosis has intensified due to the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov this compound derivatives have emerged as promising candidates, with several distinct mechanisms of action against Mycobacterium tuberculosis (Mtb).

A primary mechanism of action for these compounds is the inhibition of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK or TMK). nih.govresearchgate.net This enzyme is critical for the survival of the bacterium as it catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential step in the DNA biosynthesis pathway. researchgate.net By inhibiting MtbTMPK, these derivatives effectively halt DNA replication, thereby preventing the proliferation of Mtb. researchgate.net In-silico studies and subsequent synthesis have identified specific compounds, such as pyrimidinone 1a and pyrimidinethione 2a , that show moderate activity against susceptible Mtb H37Rv strains by targeting this enzyme. nih.gov The presence of a trifluoromethyl group on the pyrimidinone ring was found to be crucial for this inhibitory activity. nih.gov

Another validated target for related thieno[2,3-d]pyrimidine derivatives is the cytochrome B subunit of the cytochrome bc1 complex, QcrB. ucl.ac.uk The bc1 complex is a key component of the electron transport chain in mycobacteria, responsible for cellular respiration and ATP synthesis. ucl.ac.uk Inhibition of QcrB interrupts this vital energy-producing pathway, leading to the death of Mtb cells. mdpi.comucl.ac.uk This mechanism is shared by the clinical trial candidate telacebec (B1166443) (Q203), highlighting its potential for effective anti-TB agents. ucl.ac.uk

Additionally, the inhibition of enzymes involved in the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall, represents another potential mode of action. mdpi.com The enzyme β-ketoacyl ACP synthase I (KasA) is involved in the elongation of fatty acids that form these mycolic acids. mdpi.com While studied more in the context of triazole thiols, the disruption of the FAS-II (fatty acid synthesis-II) pathway is a known strategy for anti-TB drug action, and related heterocyclic compounds could potentially act via this mechanism. mdpi.com

Research has confirmed that the pyrimidin-4(3H)-one core is a critical pharmacophoric feature for maintaining antitubercular activity. nih.gov Structure-activity relationship (SAR) studies indicate that the cyclic amide structure and the ring nitrogens are essential for the biological effect. nih.gov

The table below details the antitubercular mechanisms of action for this compound and its derivatives.

| Mechanism of Action | Target Enzyme/Process | Effect on M. tuberculosis | Active Compounds/Derivatives | Citations |

| Inhibition of DNA Synthesis | Thymidylate Kinase (MtbTMPK) | Blocks phosphorylation of dTMP to dTDP, halting DNA biosynthesis and bacterial replication. | Pyrimidinone 1a , Pyrimidinethione 2a | nih.gov, researchgate.net |

| Blockade of Cellular Respiration | Cytochrome bc1 complex (QcrB) | Interrupts the electron transport chain, preventing ATP synthesis and causing cell death. | Thieno[2,3-d]pyrimidine derivatives | mdpi.com, ucl.ac.uk |

| Disruption of Cell Wall Synthesis | β-ketoacyl ACP synthase I (KasA) | Potentially inhibits the synthesis of mycolic acids, compromising the integrity of the unique mycobacterial cell wall. | Triazole thiols (related heterocycles) | mdpi.com |

Applications of Tetrahydro 2 Thioxo 4 1h Pyrimidinone in Chemical Synthesis and Medicinal Chemistry Research

Role as Versatile Building Blocks and Synthons in Organic Synthesis

Tetrahydro-2-thioxo-4(1H)-pyrimidinone and its derivatives, often referred to as 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs), are highly versatile building blocks in organic synthesis. The most common and classical method for their preparation is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-keto ester, and thiourea (B124793) under acidic conditions. banglajol.infomdpi.com This reaction's operational simplicity and ability to generate molecular complexity in a single step have made the resulting thioxo-pyrimidinone scaffold readily accessible.

Once formed, the this compound core serves as a robust synthon that can be subjected to a wide range of chemical modifications. The presence of multiple reactive sites—including two nitrogen atoms, a thiocarbonyl group, and adjacent methylene (B1212753) groups—allows for selective functionalization to build more elaborate molecular architectures. For instance, the scaffold can undergo N-alkylation, S-alkylation, and various condensation reactions. nih.gov Researchers have successfully used these modification strategies to introduce diverse substituents, thereby tuning the molecule's steric and electronic properties for specific applications. mdpi.com This strategic derivatization is a cornerstone of its utility, enabling the creation of large libraries of related compounds for further investigation.

Precursors for Complex Heterocyclic Systems with Pharmacological Relevance

One of the most significant applications of the this compound scaffold is its use as a precursor for synthesizing complex, fused heterocyclic systems that exhibit a broad spectrum of biological activities. nih.gov The inherent reactivity of the core structure facilitates annulation reactions, where additional rings are built onto the pyrimidinone framework.

For example, derivatives of this scaffold have been used to prepare:

Thiazolopyrimidines and Pyrimido[2,3-b]thiazines: These fused systems can be obtained through the reaction of the thioxo-pyrimidinone with various bromo-compounds like bromoacetic acid or 2-bromopropionic acid.

Pyrimido[4,5-d]pyrimidinones: These have been synthesized via Biginelli-like reactions, showcasing the scaffold's role in constructing more intricate heterocyclic structures. mdpi.com

S-Aryl Amide Hybrids: The thioxo group can be functionalized to create S-amide derivatives, which have been explored as potent enzyme inhibitors. rsc.orgnih.gov

These resulting complex heterocycles are of high interest in medicinal chemistry due to their proven pharmacological relevance. A wide array of biological effects has been attributed to molecules derived from this core, including antiviral, antitumor, anti-inflammatory, and antibacterial properties. banglajol.infonih.gov

Utility in Drug Design and Discovery Processes

The this compound moiety is recognized as a "privileged scaffold" in drug discovery. Its ability to interact with various biological targets has led to its incorporation into numerous compounds designed to modulate specific cellular pathways.

A prominent area of research is in cancer therapy. Novel synthetic S-amide derivatives of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold have been designed and synthesized as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell proliferation and apoptosis. rsc.orgnih.gov Several of these compounds exhibited strong antiproliferative activity against cancer cell lines such as MCF-7 (breast), DU-145, and PC-3 (prostate), demonstrating the scaffold's potential in developing new anticancer agents. nih.gov

Furthermore, derivatives have been investigated for other therapeutic applications:

Antioxidant Activity: Certain ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine have been evaluated for their ability to scavenge free radicals.

HDAC Inhibition: Thiouracil derivatives have been designed as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. tandfonline.com

CDK2A Inhibition: Novel 2-thiouracil-5-sulfonamide derivatives have shown promise as potent inhibitors of cyclin-dependent kinase 2A (CDK2A) and inducers of cell cycle arrest. mdpi.com

The structural diversity that can be achieved from this core allows medicinal chemists to perform systematic structure-activity relationship (SAR) studies, optimizing lead compounds to enhance potency and selectivity for their biological targets. nih.gov

Table 1: Examples of Pharmacological Activity of this compound Derivatives

| Derivative Class | Target/Activity | Therapeutic Area |

|---|---|---|

| S-Aryl Amide Hybrids | PIM-1 Kinase Inhibition | Oncology |

| 2-Thiouracil-5-Sulfonamides | CDK2A Inhibition, Cell Cycle Arrest | Oncology |

| Substituted Thiouracils | Histone Deacetylase (HDAC) Inhibition | Oncology |

| 4-(furan-2-yl)-tetrahydropyrimidines | Antioxidant, Free Radical Scavenging | General Health |

| General DHPMs | Antiviral, Anti-inflammatory | Infectious Disease, Inflammation |

Exploration in Materials Science for Novel Properties (e.g., Amphiphilic Characteristics)

While the primary focus of research on this compound has been in medicinal chemistry, the inherent properties of the related pyrimidinone scaffold suggest potential applications in materials science. The core structure contains hydrogen-bond donor and acceptor sites, which are crucial for forming self-assembling supramolecular structures.

For instance, the closely related 2-ureido-4[1H]-pyrimidinone (UPy) motif, which shares the same hydrogen-bonding capabilities, has been successfully used to functionalize polymers like poly(tetrahydrofuran). researchgate.net This functionalization imparts thermoplastic elastomeric properties to the material, driven by the reversible hydrogen-bond-mediated self-assembly of the UPy groups. researchgate.net Similarly, the oxygen analog, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is not only a versatile polar aprotic solvent but is also used in the synthesis of polymers such as poly(aryl ethers).

These examples suggest that the this compound core could also be explored as a functional group in polymer science. By attaching this moiety to polymer chains, it may be possible to create novel materials with unique thermal, mechanical, or self-healing properties. The introduction of sulfur could also impart different electronic or metal-coordinating properties compared to its oxygen-based counterparts. The potential to create derivatives with both hydrophobic and hydrophilic domains points towards an unexplored utility in designing novel amphiphilic molecules for applications in surfactants or drug delivery systems. However, this remains a nascent area requiring further investigation.

Advanced Analytical Methodologies for Research on Tetrahydro 2 Thioxo 4 1h Pyrimidinone

Chromatographic Techniques for Separation, Purification, and Analysis (e.g., TLC, Column Chromatography)

Chromatographic methods are indispensable tools in the synthesis and study of tetrahydro-2-thioxo-4(1H)-pyrimidinone derivatives. These techniques are routinely employed to monitor the progress of chemical reactions, isolate products, and assess the purity of the final compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive method used to monitor the progress of reactions involving thiouracil derivatives. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. The retention factor (Rf value) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a series of newly synthesized thiouracil derivatives, TLC was used to track the reaction, with a mobile phase of n-hexane and ethyl acetate.

Column Chromatography: For the purification of thiouracil derivatives, column chromatography is a widely used technique. This method allows for the separation of the desired compound from unreacted starting materials, by-products, and other impurities on a larger scale than TLC. The choice of stationary phase and mobile phase is critical for achieving good separation. In the purification of certain thiouracil derivatives, silica (B1680970) gel is a commonly used stationary phase, with elution being carried out using a gradient of solvents, such as a mixture of n-hexane and ethyl acetate. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Table 1: Chromatographic Conditions for the Analysis of Thiouracil Derivatives

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

| Stationary Phase | Silica gel plates | Silica gel |

| Mobile Phase | n-hexane : ethyl acetate | Gradient of n-hexane and ethyl acetate |

| Application | Monitoring reaction progress | Purification of final product |

Quantitative Spectroscopic Methods for Research Applications

Spectroscopic techniques are vital for the quantitative analysis of this compound and its analogs. These methods are based on the interaction of the compound with electromagnetic radiation and are used to determine its concentration in a sample.

UV-Visible Spectroscopy: The synthesis of novel metal complexes involving substituted 2-thiouracil (B1096) ligands has been characterized using various spectroscopic techniques, including UV-Vis spectroscopy. This method is used to study the electronic transitions within the molecule and can be applied for quantitative purposes by measuring the absorbance at a specific wavelength.

In a study involving the reaction of hydroxyl radicals with 2-thiouracil, pulse radiolysis experiments were conducted, and the transient species formed were characterized by their UV-Vis spectra. The transient formed in the reaction of the hydroxyl radical with 2-thiouracil in water at a pH of 6.5 showed a maximum absorbance (λmax) at 430 nm. A dimer radical cation of 2-thiouracil was identified with a calculated λmax of 420 nm, which was in good agreement with the experimental value. While this application focuses on reaction kinetics, the principle of light absorption at a specific wavelength is the basis for quantitative UV-Vis analysis.

Table 2: Spectroscopic Data for a Transient Species of 2-Thiouracil

| Parameter | Value | Reference |

| Experimental λmax | 430 nm | |

| Calculated λmax (Dimer Radical Cation) | 420 nm | |

| Reaction Medium | Water at pH 6.5 |

Future Research Directions and Unresolved Challenges in Tetrahydro 2 Thioxo 4 1h Pyrimidinone Chemistry

Development of Novel Therapeutic Agents Based on Mechanistic Understanding

The development of new drugs from the tetrahydro-2-thioxo-4(1H)-pyrimidinone scaffold is increasingly reliant on a thorough understanding of their molecular mechanisms. Derivatives of this compound have shown promise as inhibitors of various enzymes, highlighting the need for mechanism-based drug design.

For instance, certain derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis. nih.govrsc.org Future research should focus on leveraging this knowledge to design next-generation PIM-1 inhibitors with enhanced potency and selectivity for cancer therapy. Similarly, the established role of 6-n-propyl-2-thiouracil in inhibiting thyroid peroxidase (TPO) for the treatment of hyperthyroidism provides a clear mechanistic starting point. nih.gov A deeper comprehension of the binding interactions within the TPO catalytic site could guide the synthesis of new antithyroid agents with improved profiles.

Research has also pointed to the antiviral activity of specific derivatives. Mono- and bis-morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinethione (THPT) have demonstrated a strong inhibitory effect against the reproduction of Fowl Plague Virus and Semliki Forest Virus. nih.gov The exact mechanism of this viral inhibition is a critical area for future studies, which could unlock new antiviral therapies. The discovery that certain thiourea (B124793) derivatives containing a pyrimidine (B1678525) ring can inhibit carbonic anhydrase isoenzymes (hCA I, II, IX, and XII), which are overexpressed in many cancers, presents another mechanistically-driven opportunity for developing novel anticancer agents. nih.gov

Elucidation of Structure-Activity Relationships for Enhanced Target Selectivity

A critical challenge and a significant area for future research is the detailed mapping of Structure-Activity Relationships (SAR) for this compound derivatives. Understanding how specific structural modifications influence biological activity is paramount for designing compounds with high potency and selectivity, thereby minimizing off-target effects.

Studies have already begun to sketch out these relationships. For example, in a series of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives investigated as PIM-1 kinase inhibitors, it was found that substitutions such as p-Cl, p-OCH3, and p-CH3 on an attached phenyl ring enhanced anticancer activity. nih.gov Furthermore, a fluorine substitution on a different phenyl ring also boosted this activity. nih.gov In the context of platelet aggregation inhibitors, 6-amino-2-thio-3H-pyrimidin-4-one derivatives showed that small alkyl chains with an amino group as a thio substituent, combined with arylalkyl moieties at the 4-position, resulted in greater inhibitory activity. nih.gov

Future work must expand on these initial findings through the systematic synthesis and screening of large, diverse libraries of compounds. This will allow for the development of robust SAR models that can predict the activity of novel derivatives. Such studies will be crucial for optimizing lead compounds, for instance, by fine-tuning substituents to maximize interaction with a specific biological target like an enzyme's active site while minimizing interaction with others. nih.gov

| Ring Position/Substituent | Observed Effect on Biological Activity | Target/Assay |

| Phenyl ring A (p-Cl, p-OCH3, p-CH3) | Enhanced anticancer activity and selectivity nih.gov | PIM-1 Kinase Inhibition |

| Phenyl ring B (3-fluoro) | Boosted anticancer activity nih.gov | PIM-1 Kinase Inhibition |

| 4-position (arylalkyl moieties) | Greater inhibitory activity nih.gov | Platelet Aggregation |

| 2-position (thio-substituent with small aminoalkyl chains) | Greater inhibitory activity nih.gov | Platelet Aggregation |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

The synergy between computational modeling and experimental validation represents a powerful approach to accelerate research into this compound derivatives. Integrating these methodologies allows for a more comprehensive characterization of molecular properties, from electronic structure to biological function.

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations are invaluable for predicting biological activity and understanding intermolecular interactions at the atomic level. nih.gov For example, computational studies have been used to correlate the ionization potential of pyrimidinone derivatives with their analgesic activity, finding that compounds with a positive ionization potential were the most effective. psu.edu Molecular docking has been employed to elucidate the binding modes of novel thiouracil derivatives within the active sites of enzymes like 15-lipoxygenase and thyroid peroxidase, providing a rationale for their observed inhibitory effects. nih.govnih.gov

Future research should more deeply entrench this integrated approach. Advanced computational methods can be used to virtually screen large compound libraries to identify promising candidates for synthesis, saving significant time and resources. Experimental data from techniques like NMR, IR spectroscopy, and mass spectrometry provide the necessary validation for theoretical models and confirm the structures of synthesized compounds. ias.ac.inresearchgate.netiosrjournals.org The combination of experimental results with computational predictions will be essential for refining SAR models and rationally designing molecules with desired therapeutic properties. nih.gov

Challenges in Sustainable and Efficient Synthesis of Novel Derivatives

Despite the therapeutic promise of its derivatives, the synthesis of the this compound scaffold faces challenges related to efficiency, cost, and environmental impact. The classic Biginelli reaction, a cornerstone for synthesizing these compounds, often requires harsh acidic conditions and can result in low yields, particularly with substituted aldehydes. nih.govbanglajol.info

A significant challenge lies in developing more sustainable and efficient synthetic protocols. Conventional multi-step methods, while sometimes offering higher yields, lack the simplicity of one-pot procedures and can be prone to undesirable side reactions like overalkylation. nih.gov This has spurred research into novel catalytic systems and reaction conditions.

Recent advancements include the use of environmentally friendly and reusable catalysts like PEG-400, granite, and quartz for one-pot syntheses. nih.govwisdomlib.org Microwave and ultrasonic irradiation have also been shown to dramatically reduce reaction times and improve yields compared to traditional methods. wisdomlib.org The development of phase-transfer catalysts has enabled new one-pot syntheses of complex thiourea derivatives. tandfonline.com

However, challenges remain in expanding the substrate scope and functional group tolerance of these greener methods. Future research must focus on discovering novel catalysts that are not only efficient and recyclable but also compatible with a wide array of starting materials, enabling the creation of more diverse and complex molecular libraries. researchgate.net Overcoming these synthetic hurdles is crucial for the large-scale production of lead compounds and for making the exploration of this chemical space more accessible and sustainable. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrahydro-2-thioxo-4(1H)-pyrimidinone derivatives?

- Methodological Answer : The most common synthesis involves cyclocondensation of thiourea derivatives with β-ketoesters or cyanoacetates under reflux conditions. For example, thiourea and ethyl cyanoacetate react in ethanol with sodium as a base, followed by silica-gel chromatography for purification . Alternative routes include one-pot multicomponent reactions (MCRs) using aldehydes, thiourea, and β-dicarbonyl compounds, optimized with catalysts like Lewis acids or ionic liquids .

Q. How are this compound derivatives characterized?

- Methodological Answer : Characterization typically involves:

- 1H NMR : To confirm hydrogen environments, such as NH protons (δ 10–12 ppm) and aromatic/heterocyclic protons .

- Mass Spectrometry (MS) : For molecular ion peaks and fragmentation patterns .

- Chromatography : Silica-gel column chromatography (e.g., 1–3% MeOH in CH2Cl2) or HPLC for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol promotes slower, controlled reactions .

- Catalyst Screening : Lewis acids (e.g., ZnCl2) or organocatalysts can direct substituent positioning .

- Temperature Control : Reflux (70–80°C) balances reaction rate and byproduct suppression .

Q. How can acid instability of this compound derivatives be mitigated for biological applications?

- Methodological Answer : Structural modifications enhance stability:

- Substituent Engineering : Introducing hydroxymethyl groups at C-4 (e.g., compound 7 in ) reduces ring-opening under acidic conditions.

- Transition-State Analogs : Designing derivatives mimicking enzyme transition states (e.g., Ki values of 10<sup>−7</sup> M for CDA inhibition) improves both stability and potency .

Q. How do researchers evaluate the biological activity of these derivatives, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer : Key approaches include:

- Enzyme Assays : Measure IC50/Ki values using purified enzymes (e.g., cytidine deaminase) with UV-Vis or fluorometric detection .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess anti-proliferative activity .

Q. How should contradictory data in biological assays be addressed?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with gradient concentrations to confirm activity trends .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups) to identify confounding steric/electronic factors .

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .

Q. What strategies are used to design derivatives for specific therapeutic targets?

- Methodological Answer :

- Scaffold Hybridization : Merge tetrahydro-2-thioxo-pyrimidinone with bioactive motifs (e.g., hydroxamic acids for HDAC inhibition) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like tyrosinase or histone deacetylases .

- Metabolic Stability Profiling : Microsomal assays (e.g., liver microsomes) optimize pharmacokinetic properties .

Q. How are reaction mechanisms elucidated for novel synthetic pathways?

- Methodological Answer :

- Intermediate Trapping : Use LC-MS or <sup>13</sup>C labeling to identify transient species .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to infer rate-determining steps .

- DFT Calculations : Simulate transition states and energy barriers (e.g., Gaussian software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.